Chemical structure and properties of 6-(Difluoromethoxy)isoquinolin-1(2H)-one
Chemical structure and properties of 6-(Difluoromethoxy)isoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of 6-(Difluoromethoxy)isoquinolin-1(2H)-one, a fluorinated heterocyclic compound of interest in medicinal chemistry. Drawing upon established principles and data from analogous structures, this document serves as a foundational resource for researchers exploring its synthesis, properties, and potential applications.
Introduction: The Significance of the Isoquinolinone Scaffold
The isoquinolin-1(2H)-one core is a privileged scaffold in drug discovery, appearing in numerous natural products and synthetic molecules with a wide array of biological activities.[1] Derivatives of this heterocyclic system have been extensively investigated for their potential as anticancer, antimicrobial, and neuropharmacological agents.[1] A particularly significant area of research is their application as inhibitors of poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair.[2][3][4] Inhibition of PARP is a validated strategy in cancer therapy, especially in tumors with deficiencies in other DNA repair pathways.[4]
The introduction of fluorine-containing substituents is a well-established strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of a molecule. The difluoromethoxy (-OCF₂) group, in particular, can influence lipophilicity, metabolic stability, and binding affinity, making it an attractive moiety for drug design.[5][6] This guide focuses on the 6-(Difluoromethoxy) derivative of isoquinolin-1(2H)-one, providing a detailed examination of its chemical and physical characteristics.
Chemical Structure and Identifiers
The chemical structure of 6-(Difluoromethoxy)isoquinolin-1(2H)-one is characterized by a bicyclic isoquinolinone core with a difluoromethoxy group attached at the 6-position of the benzene ring.
Diagram 1: Chemical Structure of 6-(Difluoromethoxy)isoquinolin-1(2H)-one
Caption: 2D structure of 6-(Difluoromethoxy)isoquinolin-1(2H)-one.
| Property | Value |
| CAS Number | 630423-41-5 |
| Molecular Formula | C₁₀H₇F₂NO₂ |
| Molecular Weight | 211.16 g/mol |
| SMILES | O=C1NC=CC2=C1C=CC(OC(F)F)=C2 |
| InChI | InChI=1S/C10H7F2NO2/c11-7(12)15-6-2-1-5-4-3-13-10(14)9(5)8(6)1/h1-4,7H,(H,13,14) |
Physicochemical Properties
| Property | Predicted Value | Notes |
| Melting Point | 150-200 °C | Based on similar isoquinolinone structures. |
| Boiling Point | > 300 °C | Expected to be high due to the polar nature and hydrogen bonding capabilities. |
| pKa | ~9-10 (amide N-H) | The amide proton is weakly acidic. |
| LogP | ~1.5 - 2.5 | The difluoromethoxy group increases lipophilicity compared to a hydroxyl or methoxy group. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol). Sparingly soluble in water. | Typical for moderately polar organic compounds. |
Spectroscopic Data
Detailed experimental spectra for 6-(Difluoromethoxy)isoquinolin-1(2H)-one are not publicly available. However, the expected spectral features can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic, vinylic, amide, and difluoromethoxy protons. The difluoromethoxy proton will appear as a characteristic triplet due to coupling with the two fluorine atoms.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display ten distinct carbon signals. The carbonyl carbon will be the most downfield signal. The carbon of the difluoromethoxy group will appear as a triplet due to coupling with the two fluorine atoms.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a powerful tool for characterizing fluorinated compounds.[7][8][9][10] The spectrum of 6-(Difluoromethoxy)isoquinolin-1(2H)-one is expected to show a single signal for the two equivalent fluorine atoms, which will be split into a doublet by the adjacent proton.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the N-H and C=O stretching vibrations of the amide group, as well as C-F stretching vibrations from the difluoromethoxy group.
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound.[11][12][13] Electron ionization (EI) may lead to fragmentation, providing structural information. Electrospray ionization (ESI), a softer ionization technique, is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 212.05.
Synthesis and Purification
Diagram 2: Proposed Synthetic Workflow for 6-(Difluoromethoxy)isoquinolin-1(2H)-one
Caption: A plausible synthetic route to 6-(Difluoromethoxy)isoquinolin-1(2H)-one.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of the Schiff Base Intermediate
-
To a solution of 4-(difluoromethoxy)benzaldehyde in a suitable solvent (e.g., toluene), add an equimolar amount of aminoacetaldehyde diethyl acetal.
-
Heat the mixture to reflux with a Dean-Stark trap to remove the water formed during the reaction.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
Remove the solvent under reduced pressure to obtain the crude Schiff base, which can be used in the next step without further purification.
Step 2: Cyclization to the Dihydroisoquinoline Intermediate
-
Carefully add the crude Schiff base to a pre-heated strong acid, such as polyphosphoric acid (PPA) or concentrated sulfuric acid.
-
Maintain the temperature and stir the reaction mixture for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH or K₂CO₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Step 3: Oxidation to 6-(Difluoromethoxy)isoquinolin-1(2H)-one
-
Dissolve the crude dihydroisoquinoline intermediate in a suitable solvent (e.g., chloroform or toluene).
-
Add an oxidizing agent, such as manganese dioxide (MnO₂) or palladium on carbon (Pd/C) with a hydrogen acceptor.
-
Stir the mixture at an appropriate temperature until the starting material is consumed (monitored by TLC).
-
Filter off the oxidizing agent and wash with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purification
The crude 6-(Difluoromethoxy)isoquinolin-1(2H)-one can be purified by standard laboratory techniques:
-
Column Chromatography: Silica gel chromatography using a gradient of ethyl acetate in hexanes is a common method for purifying isoquinolinone derivatives.[2]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an effective purification method.[2]
Chemical Reactivity and Stability
The chemical reactivity of 6-(Difluoromethoxy)isoquinolin-1(2H)-one is dictated by the isoquinolinone core and the difluoromethoxy substituent.
-
Isoquinolinone Core: The amide functionality can undergo hydrolysis under strong acidic or basic conditions. The aromatic rings are susceptible to electrophilic substitution, although the lactam ring is generally less reactive than a simple benzene ring.
-
Difluoromethoxy Group: The -OCF₂H group is generally stable under many reaction conditions. However, under strongly basic conditions, nucleophilic aromatic substitution to displace the difluoromethoxy group is a potential side reaction.[15] The C-F bonds are highly resistant to cleavage.[16]
Biological and Pharmacological Activity
While specific biological data for 6-(Difluoromethoxy)isoquinolin-1(2H)-one is not publicly available, the known pharmacological profile of the isoquinolinone scaffold provides a strong basis for potential applications.
PARP Inhibition
The isoquinolinone core is a key structural feature of several potent PARP inhibitors.[2][3][4] These compounds act as competitive inhibitors at the NAD⁺ binding site of the enzyme. Given this precedent, it is highly probable that 6-(Difluoromethoxy)isoquinolin-1(2H)-one will exhibit some degree of PARP inhibitory activity. The difluoromethoxy group may influence the binding affinity and selectivity for different PARP isoforms.
Other Potential Activities
Isoquinoline derivatives have been reported to possess a broad spectrum of biological activities, including:
Further screening of 6-(Difluoromethoxy)isoquinolin-1(2H)-one in various biological assays is warranted to explore its full pharmacological potential.
Analytical Methods
A combination of chromatographic and spectroscopic techniques can be employed for the analysis of 6-(Difluoromethoxy)isoquinolin-1(2H)-one.
Diagram 3: Analytical Workflow for Characterization
Caption: A typical analytical workflow for the characterization and purity assessment.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water (with an acidic modifier like formic or acetic acid) is a suitable method for purity assessment and quantification.[16][20]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of volatile derivatives or for the identification of impurities.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: As detailed in Section 4, ¹H, ¹³C, and ¹⁹F NMR are indispensable for structural confirmation.[7][8][9][10]
-
Mass Spectrometry (MS): Provides crucial information on molecular weight and fragmentation patterns for structural elucidation.[11][12][13]
Conclusion
6-(Difluoromethoxy)isoquinolin-1(2H)-one is a promising, yet underexplored, molecule that combines the biologically active isoquinolinone scaffold with the modulating effects of a difluoromethoxy group. While specific experimental data is currently limited, this guide provides a solid foundation for future research by outlining its predicted properties, a plausible synthetic route, and potential biological applications, particularly in the context of PARP inhibition. Further experimental investigation is necessary to fully characterize this compound and unlock its potential in drug discovery and development.
References
- Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. J Pharm Biomed Anal. 2000;23(2-3):465-475.
- Pathi VB, Kumar S, Sk A, et al.
- Discovery of Fused Isoquinolinone/Triazole as a Scaffold for Tankyrase and PARP Inhibition. J Med Chem. 2025.
- DiMaggio PA, Kjellstrand NT, Erickson KA, et al. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. J Org Chem. 2018;83(7):3475-3483.
- Pathi VB, Kumar S, Sk A, et al.
- A Comparative Guide to the Influence of Trifluoromethoxy vs.
- A Review of PARP-1 Inhibitors: Assessing Emerging Prospects and Tailoring Therapeutic Str
- Derivatives of a PARP Inhibitor TIQ-A through the Synthesis of 8-Alkoxythieno[2,3-c]isoquinolin-5(4H)-ones. ACS Omega. 2020;5(22):13057-13066.
- Fluorine NMR. Encyclopedia of Magnetic Resonance.
- Varughese P, Gangoda ME, Gilpin RK. Applications of Fluorinated Compounds as Phases and Additives in Chromatography and Their Uses in Pharmaceutical Analysis.
- A Competitive Substitution of the Difluoromethoxy Group in Aminodehalogenation Reactions of Aromatic Nitro Compounds. J Org Pharm Chem. 2025.
- Methods for Analysis of Fluorinated Quinolones in Mixtures with Nitroimidazole Antibacterial Drugs. Bentham Science Publishers.
- Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Compar
- Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). PMC.
- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environ Sci Technol. 2024.
- Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites. PMC.
- Prediction of 19F NMR Chemical Shifts for Fluorinated Arom
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorin
- Late-stage difluoromethylation: concepts, developments and perspective. Chem Soc Rev. 2021.
- Technical Guide: 6-(Trifluoromethyl)isoquinolin-1(2H)-one. Benchchem.
- Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Ukrainica Bioorganica Acta. 2024.
- Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.
- Mass spectrum of isoquinoline.
- Mass spectrometry in structural and stereochemical problems. CXXIV. Mass spectral fragmentation of alkylquinolines and isoquinolines. J Org Chem.
- Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliph
- 13C magnetic resonance spectra of some isoquinoline alkaloids and rel
- syntheses of fluorine-containing heterocyclic compounds via direct and indirect methods using difluorocarbenes. J Synth Org Chem Jpn.
- Access to difluoromethoxylated heterocycles via a key α‐(F2HCO)‐ketone as building block. Chemistry.
- The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Molecules.
- 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulf
- 630423-41-5|6-(Difluoromethoxy)isoquinolin-1(2H)-one. BLDpharm.
- SYNTHESIS AND RADIOLIGAND BINDING ASSAYS OF 6, 7 OR 8 BENZYLOXY ANALOGS OF 1-(3,4-DIMETHOXYBENZYL). ORBi.
- Synthesis of fluorinated Heterocycles (Ref: CM/GW-SF1/2026). FindAPhD.com.
- Synthesis of 6-Iodoisoquinolin-3-amine: An In-depth Technical Guide. Benchchem.
- CAS 214045-85-9: 6-fluoroisoquinolin-1(2H)-one. CymitQuimica.
- 6-Methylisoquinolin-1(2H)-one. PubChem.
- Physicochemical properties of JS-1.
- 6-(Difluoromethoxy)isoquinolin-1-amine. BLDpharm.
- 1(2H)-Isoquinolinone. PubChem.
- Synthesis of 3,4-dihydroisoquinolin-1(2H)
- Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction P
- 1(2H)-Isoquinolinone. NIST WebBook.
- SYNTHESIS OF NOVEL 1,2,3,4-TETRAHYDRO- ISOQUINOLINE DERIV
- 6,7-Dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Isoquinolinone-Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 11. Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. www-leland.stanford.edu [www-leland.stanford.edu]
- 15. A Competitive Substitution of the Difluoromethoxy Group in Aminodehalogenation Reactions of Aromatic Nitro Compounds | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 16. Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 18. mdpi.com [mdpi.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. benthamdirect.com [benthamdirect.com]
